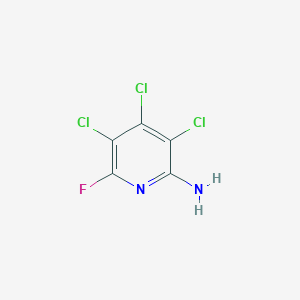

3,4,5-Trichloro-6-fluoropyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3,4,5-trichloro-6-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3FN2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVOKXZUVMXBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,5 Trichloro 6 Fluoropyridin 2 Amine

Strategic Approaches to Fluorinated and Chlorinated Pyridinamine Synthesis

The synthesis of polysubstituted halogenated pyridines, such as 3,4,5-Trichloro-6-fluoropyridin-2-amine, is a multi-step process that necessitates careful planning regarding the introduction of each halogen and the amino functional group. The reactivity of the pyridine (B92270) ring is significantly influenced by the nature and position of existing substituents, making the order of reactions critical to achieving the desired isomer.

Precursor Selection and Design for Halogenated Pyridine Frameworks

The choice of the initial precursor is fundamental to the successful synthesis of the target molecule. A common and logical starting point for the synthesis of highly chlorinated pyridines is a less substituted aminopyridine, such as 2-aminopyridine (B139424). This precursor provides the foundational pyridine ring and the essential amino group at the C2 position. The amino group, being an activating group, can direct the initial halogenation steps. However, due to the harsh conditions often required for exhaustive chlorination, protecting the amino group or introducing it later in the synthetic sequence are also viable strategies.

Alternatively, a commercially available polychloropyridine can serve as the precursor. In such cases, the synthetic design would involve the selective introduction of the amino group and the fluorine atom onto the pre-halogenated scaffold. The feasibility of this approach hinges on the ability to control the regioselectivity of the amination and fluorination reactions.

Sequential Halogenation Protocols: Chlorination and Fluorination Strategies

The synthesis of this compound invariably involves a sequence of chlorination and fluorination reactions. The order of these steps is crucial, as the electronic properties of the pyridine ring change with each successive halogenation, thereby influencing the regioselectivity of subsequent reactions.

The introduction of multiple chlorine atoms onto the pyridine ring can be achieved through various chlorinating agents and conditions. For a precursor like 2-aminopyridine, direct chlorination using agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent is a common approach. The amino group at the C2 position is an ortho-, para-director, which would facilitate chlorination at the C3 and C5 positions.

However, achieving the 3,4,5-trichloro substitution pattern on a 2-aminopyridine precursor in a single step with high selectivity is challenging. Often, a mixture of chlorinated products is obtained, necessitating purification. To achieve exhaustive chlorination, more forcing conditions, such as high temperatures and pressures, might be required. A plausible synthetic route involves the initial synthesis of 2-amino-3,5-dichloropyridine, followed by further chlorination to introduce the chlorine atom at the C4 position. The synthesis of polychlorinated aminopyridines can also be achieved by starting with a different precursor and introducing the amino group at a later stage. For instance, the controlled chlorination of 2,6-diaminopyridine (B39239) can yield 2,6-diamino-3,5-dichloropyridine, which can then be further functionalized. rsc.org

A general representation of the chlorination of 2-aminopyridine is presented below:

Table 1: General Conditions for Directed Chlorination of 2-Aminopyridine Derivatives

| Starting Material | Chlorinating Agent | Solvent | Conditions | Product(s) |

|---|---|---|---|---|

| 2-Aminopyridine | NaClO / HCl | Aqueous | 10-25°C | 2-Amino-5-chloropyridine google.com |

| 2-Aminopyridine | Strong Acid Medium | - | - | 2-Amino-5-chloropyridine google.com |

| 2,6-Diaminopyridine | - | - | Controlled | 2,6-Diamino-3,5-dichloropyridine rsc.org |

Note: This table represents generalized conditions and products may vary based on specific reaction parameters.

The introduction of the fluorine atom at the C6 position is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction known as a halogen exchange (Halex) reaction. In this step, a chlorine atom on a highly chlorinated pyridine precursor is displaced by a fluoride (B91410) ion. The success of this reaction depends on the activation of the pyridine ring by electron-withdrawing groups, which in this case are the existing chlorine atoms and the pyridine nitrogen itself.

The positions most susceptible to nucleophilic attack on the pyridine ring are the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.comvaia.com In a polychlorinated pyridine, the chlorine atoms at these positions are the most likely to be substituted. For a precursor such as 2-amino-3,4,5,6-tetrachloropyridine, the C6 position is sterically more accessible than the C2 position (which bears the amino group) and is highly activated for nucleophilic attack.

Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are the most common reagents for halogen exchange fluorinations. These reactions are typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane, to facilitate the dissolution of the fluoride salt and to promote the SNAr reaction.

Cesium fluoride is generally more reactive than potassium fluoride due to the weaker interaction between the larger cesium cation and the fluoride anion, which increases the nucleophilicity of the fluoride. echemi.com However, potassium fluoride is often preferred for industrial applications due to its lower cost. The effectiveness of KF can be enhanced by the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, or crown ethers, which help to solubilize the fluoride salt in the organic phase.

The reaction conditions for the fluorination of polychloropyridines can be tailored to achieve the desired degree of fluorine substitution. By controlling the temperature, reaction time, and the stoichiometry of the fluoride reagent, it is possible to selectively replace one or more chlorine atoms.

Table 2: Representative Conditions for Halogen Exchange Fluorination of Chloropyridines

| Substrate | Fluorinating Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 3-Substituted-2,6-dichloropyridines | CsF | DMSO | - | 3-Substituted-2,6-difluoropyridines psu.edu |

| Chloropicolinate Substrates | KF / Bu₄NCl | - | >130°C | Fluoropicolinates |

| Chloropicolinates | Anhydrous Me₄NF | - | Room Temp | Fluoropicolinates |

Note: This table provides examples of fluorination on related structures to illustrate the general conditions.

While halogen exchange is the predominant method for this type of transformation, electrophilic fluorinating agents, often referred to as "N-F" reagents, represent an alternative strategy for introducing fluorine onto aromatic rings. A prominent example of such a reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.

Selectfluor® is an electrophilic fluorine source and is typically used for the fluorination of electron-rich aromatic and heteroaromatic systems. nih.gov However, its application for the fluorination of highly electron-deficient pyridines, such as a tetrachlorinated aminopyridine, is less common. The mechanism of fluorination with Selectfluor® on such substrates would likely proceed via a different pathway than the SNAr mechanism of Halex reactions. While direct electrophilic fluorination on the highly deactivated pyridine ring is unlikely, radical pathways initiated by Selectfluor® could be a possibility under specific conditions. For the synthesis of this compound, the halogen exchange method remains the more established and predictable route.

Selective Fluorination Techniques: Halogen Exchange Reactions

Introduction of the Amino Functionality

The introduction of an amino group onto a polychlorinated and fluorinated pyridine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through amination reactions, with nucleophilic aromatic substitution (SNAr) being the predominant pathway.

The amination of halogenated pyridines involves the displacement of a halide ion by an amine nucleophile. In the context of synthesizing this compound, the likely precursor would be a tetrachlorofluoropyridine. The reactivity of the halogen atoms towards substitution is influenced by their position on the pyridine ring and the electronic nature of the other substituents. Generally, halogens at the 2- and 6-positions of the pyridine ring are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Common aminating agents used in these reactions include ammonia (B1221849) (in the form of ammonium hydroxide (B78521) or as a gas in an inert solvent), as well as primary and secondary amines. For the synthesis of a primary amine like this compound, aqueous or anhydrous ammonia is the reagent of choice. The reaction conditions can vary significantly, often requiring elevated temperatures and pressures to proceed at a reasonable rate. For instance, the synthesis of 2-amino-6-fluoropyridine (B74216) from 2,6-difluoropyridine (B73466) is achieved by heating with aqueous ammonium hydroxide in a sealed vessel. A similar approach can be envisioned for a more complex substrate.

A plausible synthetic route to this compound would involve the amination of a suitable precursor like 2,3,4,5-tetrachloro-6-fluoropyridine. The reaction would likely proceed with ammonia in a suitable solvent, with the amino group preferentially displacing the chlorine atom at the 2-position.

Table 1: Examples of Amination Reactions on Halogenated Pyridines

| Starting Material | Aminating Agent | Product | Reference |

| 2,6-Difluoropyridine | Ammonium Hydroxide | 2-Amino-6-fluoropyridine | rsc.org |

| 2,3-Difluoro-5-chloropyridine | Ammonia Water | 2-Amino-3-fluoro-5-chloropyridine | google.com |

| 2-Bromopyridine Derivatives | Various Amines | 2-Aminopyridine Derivatives | rsc.org |

This table is interactive and provides examples of related amination reactions.

The mechanism for the amination of halogenated pyridines is a classic example of nucleophilic aromatic substitution (SNAr). This process is a two-step addition-elimination mechanism. researchgate.net

Nucleophilic Attack: The nucleophile (in this case, ammonia) attacks the electron-deficient carbon atom bearing a halogen. This attack is favored at the positions ortho and para to the ring nitrogen, which in pyridines are the 2-, 4-, and 6-positions. The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. researchgate.net

Leaving Group Departure: The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyridine ring and any electron-withdrawing substituents. In the second step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, leading to the final aminated product.

The rate of the SNAr reaction is dependent on several factors, including the nature of the leaving group (with fluoride generally being a better leaving group than chloride in SNAr on activated rings, though other factors can influence this), the strength of the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. In the case of a tetrachlorofluoropyridine, the cumulative electron-withdrawing effect of the four chlorine atoms and one fluorine atom would significantly activate the ring towards nucleophilic attack.

Advanced Synthetic Routes and Reaction Optimization

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced synthetic strategies and reaction optimization are crucial.

For a molecule with multiple potential reaction sites like a polychlorofluoropyridine, achieving high regioselectivity is a primary challenge. In the amination of a precursor such as 2,3,4,5-tetrachloro-6-fluoropyridine, the substitution of the chlorine at the C-2 position is generally favored. This is due to the combined activating effects of the adjacent ring nitrogen and the other halogen substituents.

However, controlling the reaction to achieve monosubstitution and prevent further amination at other positions can be difficult. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of the aminating agent is essential to maximize the yield of the desired 2-amino product and minimize the formation of di- or poly-aminated byproducts. In some cases, the choice of solvent can also influence the regioselectivity of the reaction.

While traditional SNAr reactions often rely on thermal activation, catalytic methods can offer milder reaction conditions and improved selectivity. For the amination of halogenated pyridines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool. These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base.

This catalytic approach could be applied to the synthesis of this compound, potentially allowing for the amination to occur under less harsh conditions than the traditional SNAr reaction. The choice of ligand is critical for the success of these reactions, as it influences the catalyst's activity and selectivity. While direct catalytic amination of a highly chlorinated pyridine with ammonia can be challenging, related transformations using protected ammonia equivalents or primary amines have been well-established for less halogenated systems.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research has shown the feasibility of conducting amination reactions of polyhalogenated pyridines in water. rsc.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and often enable reactions to proceed under milder conditions.

By incorporating these principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Purity Assessment and Isolation Techniques

The final purity of this compound is crucial for its subsequent use in chemical synthesis. A variety of analytical and chromatographic techniques are employed to assess its purity and to isolate it from reaction mixtures and impurities. The methods are generally applicable to substituted aminopyridines.

Following synthesis, the crude product is typically isolated and purified using standard laboratory techniques. The reaction mixture may be filtered, often through a pad of a filter aid like Celite®, to remove solid catalysts or byproducts. The solvent is then removed from the filtrate, a process often carried out under reduced pressure to yield the crude solid product. google.com

For further purification, chromatographic methods are commonly utilized. Flash chromatography over silica (B1680970) gel is a frequent choice for separating the target compound from unreacted starting materials and side products. nih.gov The selection of an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and methanol, is determined based on the polarity of the compound and its impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and purity assessment of fluorinated pyridine derivatives. rsc.orgresearchgate.net Analytical HPLC can provide a quantitative measure of the purity of the final product, with purities often exceeding 98%. google.comsigmaaldrich.com For purification, semi-preparative HPLC can be employed to isolate the compound in high purity. rsc.org

The identity and purity of this compound are confirmed using various spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR) is essential for confirming the chemical structure of the molecule. rsc.org

Table 1: Purity Data for Related Aminopyridine Derivatives

| Compound Name | Reported Purity | Source |

| 2-Aminopyridine derivatives | >98% | google.com |

| 5-Chloro-6-fluoropyridin-2-amine | 98% | sigmaaldrich.com |

| [¹⁸F]FB-CHO | >99% | researchgate.net |

Table 2: Isolation and Purification Techniques for Related Compounds

| Technique | Purpose | Example Compounds |

| Filtration through Celite® | Removal of solid catalysts/byproducts | 2-Aminopyridine derivatives google.com |

| Concentration under reduced pressure | Removal of solvent to obtain crude product | 2-Aminopyridine derivatives google.com |

| Flash Chromatography (Silica Gel) | Purification of the final product | 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | [¹⁸F]fluoropyridines rsc.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trichloro 6 Fluoropyridin 2 Amine

Reactivity Profile of the Halogenated Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 3,4,5-Trichloro-6-fluoropyridin-2-amine is dominated by its electron-deficient character. This deficiency activates the ring for nucleophilic aromatic substitution (SNAr), which serves as the principal reaction pathway for modifying the pyridine core.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution on the pyridine ring is the most significant reaction pathway for this class of compounds. The reaction typically proceeds through a two-step addition-elimination mechanism, wherein a nucleophile adds to an electron-deficient carbon atom to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. The positions most activated for nucleophilic attack on a pyridine ring are those ortho and para to the ring nitrogen (C2, C6, and C4). In this compound, the presence of halogens at the C3, C4, C5, and C6 positions profoundly influences the site and rate of these reactions.

In polyhalogenated pyridines, the site of nucleophilic attack is determined by the combined electronic effects of the ring nitrogen and the halogen substituents. Generally, substitution occurs preferentially at the C4 (para) position, followed by the C2 and C6 (ortho) positions. For instance, studies on the related compound pentafluoropyridine (B1199360) show that nucleophilic attack with various nucleophiles occurs selectively at the C4 position under mild conditions, while harsher conditions can lead to substitution at the C2 and C6 positions. rsc.org In the case of this compound, the C4 and C6 positions are the most likely sites for initial nucleophilic attack due to activation by the ring nitrogen. The chlorine atom at C4 and the fluorine atom at C6 are therefore the most probable leaving groups.

The table below summarizes the potential sites for nucleophilic attack on the pyridine ring.

| Position | Substituent | Electronic Influence from Ring Nitrogen | Likelihood of Nucleophilic Attack |

| C-3 | Chlorine | Meta | Low |

| C-4 | Chlorine | Para | High |

| C-5 | Chlorine | Meta | Low |

| C-6 | Fluorine | Ortho | High |

In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group has a significant impact on the reaction rate. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Consequently, in SNAr reactions, fluorinated aromatic compounds are often more reactive than their chlorinated analogues. nih.gov

This principle suggests that the C-F bond at the C6 position of this compound is likely the most reactive site for nucleophilic displacement, even though fluoride (B91410) is typically considered a poor leaving group in SN1 and SN2 reactions. The enhanced rate of nucleophilic attack on the fluorine-bearing carbon generally outweighs the slower rate of C-F bond cleavage. This reactivity pattern is observed in related systems like 5-chloro-2,4,6-trifluoropyrimidine, where fluorine displacement is a key reaction pathway. semanticscholar.orgresearchgate.net Therefore, nucleophilic substitution on this compound is predicted to favor displacement of the fluorine atom at the C6 position over the chlorine atoms at C3, C4, or C5.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) on this compound is considered highly unfavorable. The pyridine ring is inherently electron-deficient and is thus strongly deactivated towards attack by electrophiles. This deactivation is severely compounded by the presence of four strongly electron-withdrawing halogen atoms.

While the amino group at the C2 position is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5), its influence is likely insufficient to overcome the cumulative deactivating effects of the ring nitrogen and the four halogens. Furthermore, the C3 and C5 positions are already substituted with chlorine atoms, sterically hindering any potential electrophilic attack. In analogous systems, such as 2-aminopyrimidines bearing multiple chloro substituents, the ring is generally unreactive toward electrophiles. nih.gov Therefore, electrophilic substitution pathways are not a viable mode of reactivity for this compound under normal conditions.

Reactions Involving the Amino Group

The exocyclic amino group at the C2 position serves as the primary nucleophilic center of the molecule, readily reacting with a range of electrophilic reagents.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to participate in standard acylation and alkylation reactions.

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-(pyridinyl)amides. For example, the acetylation of the amino group in 2-aminopyridine (B139424) derivatives is a common transformation in multi-step syntheses. researchgate.net This reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of the amino group is also feasible. While direct reaction with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products or competing alkylation at the ring nitrogen, other methods provide more selective outcomes. For instance, reductive amination, involving the reaction with an aldehyde or ketone to form an imine intermediate followed by reduction, is a common strategy for mono-alkylation. The reaction of related 2-aminopyrimidine (B69317) compounds with formaldehyde (B43269) to form N-methylol derivatives demonstrates the nucleophilicity of the amino group. nih.gov

The table below provides examples of typical acylation and alkylation reactions involving amino-heterocyclic compounds.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-(pyridinyl)acetamide |

| Acylation | Acetic Anhydride | N-(pyridinyl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-2-aminopyridine |

| Reductive Amination | Formaldehyde, NaBH₄ | N-methyl-2-aminopyridine |

Diazotization and Sandmeyer Reactions

The primary amino group at the C-2 position of this compound is a key functional handle for synthetic modifications. One of the most fundamental transformations for aromatic and heteroaromatic amines is diazotization, which converts the amino group into a diazonium salt. This intermediate is an excellent leaving group (N₂) and can be subsequently replaced by a wide range of nucleophiles. harvard.edubyjus.com

The process begins with the reaction of the aminopyridine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. byjus.com The electrophilic nitrosonium ion (NO⁺) generated in the acidic medium attacks the nucleophilic amino group, leading to an N-nitrosamine intermediate after deprotonation. Subsequent protonation and dehydration steps result in the formation of the pyridin-2-diazonium cation. byjus.com

Once formed, the 3,4,5-trichloro-6-fluoropyridin-2-diazonium salt can undergo a Sandmeyer reaction to introduce another halogen or other functionalities onto the pyridine ring. organic-chemistry.orglibretexts.org The Sandmeyer reaction involves the copper(I)-catalyzed displacement of the diazonium group. wikipedia.org For instance, treating the diazonium salt with copper(I) chloride (CuCl) would yield 2,3,4,5-tetrachloro-6-fluoropyridine. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas, followed by the transfer of a chlorine atom from a copper(II) species to the radical. wikipedia.org

Table 1: Illustrative Conditions for Sandmeyer Reaction

| Reactant | Reagents | Product | Reference |

|---|

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form an imine (Schiff base). Such reactions on aminopyrazoles have been shown to lead to various fused heterocyclic systems. google.com

While specific studies on this compound are not prevalent, by analogy, reaction with a β-ketoester or a dicarbonyl compound in the presence of an acid or base catalyst could lead to the formation of fused heterocyclic systems, such as pyrimido[1,2-a]pyridines. The reactivity would be influenced by the electron-withdrawing nature of the halogen substituents, which decreases the nucleophilicity of the amino group, potentially requiring harsher reaction conditions. A possible reaction pathway could involve the initial formation of an imine, followed by an intramolecular cyclization and subsequent aromatization. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on the pyridine ring serve as handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The regioselectivity of these reactions is a critical consideration due to the presence of three chloro atoms at different positions.

Suzuki-Miyaura, Heck, and Stille Couplings for C-C Bond Formation

The Suzuki-Miyaura, Heck, and Stille reactions are powerful palladium-catalyzed methods for forming C-C bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. For this compound or its derivatives (e.g., the 2-chloro analogue obtained via the Sandmeyer reaction), the chloro groups can act as the halide component.

Suzuki-Miyaura Coupling: This reaction couples the halo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reactivity of the chloro groups on the pyridine ring generally follows the order C4 > C2 > C3, with the chlorine at the 4-position being the most susceptible to oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. beilstein-journals.org Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that selective mono-, di-, and tri-arylation can be achieved by controlling the stoichiometry of the boronic acid. beilstein-journals.org A similar regioselectivity would be expected for the trichloro-fluoro-aminopyridine substrate.

Heck Reaction: The Heck reaction couples the halo-pyridine with an alkene. organic-chemistry.orgwikipedia.org This reaction provides a method for vinylation of the pyridine core. The choice of catalyst, ligands, and base is crucial for achieving good yields and selectivity. mdpi.com Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the most activated C-Cl bond.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage is the stability of organostannanes to a wide range of functional groups. libretexts.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of ligands and additives, such as copper(I) salts, can significantly accelerate the reaction rate. harvard.edu

Table 2: Illustrative Conditions for C-C Cross-Coupling Reactions

| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Chloride | Arylboronic acid | Pd(OAc)₂, NHC Ligand, Base | Biaryl | nih.govresearchgate.net |

| Heck | Aryl Bromide | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Substituted Alkene | wikipedia.orgmdpi.com |

| Stille | Aryl Halide | Organostannane | Pd(PPh₃)₄, Ligand | Biaryl | organic-chemistry.orglibretexts.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction could be applied to this compound to substitute one of the chloro atoms with a new amino functionality. The reaction generally requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide). wikipedia.orgnih.gov

A potential challenge in applying this reaction to the title compound is the presence of the existing 2-amino group, which could coordinate to the palladium catalyst or undergo N-arylation itself. Protecting the 2-amino group prior to the coupling reaction might be necessary to achieve selective C-N bond formation at one of the chloro-substituted positions. The regioselectivity would likely follow the same trend as C-C couplings, favoring substitution at the C4 position. researchgate.net

Oxidative and Reductive Transformations of the Pyridine Core and Substituents

The pyridine core and its substituents can undergo various oxidative and reductive transformations.

Oxidative Transformations: The pyridine nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Pyridine N-oxides exhibit different reactivity patterns compared to the parent pyridine, often facilitating nucleophilic substitution. The amino group itself could also be susceptible to oxidation under certain conditions, although this typically requires specific reagents to avoid over-oxidation or degradation of the aromatic ring. While general methods for alcohol oxidation are well-established, direct oxidation of the amino group on such a complex heterocycle would require careful selection of conditions to maintain the integrity of the molecule. youtube.comyoutube.com

Reductive Transformations: Reductive dehalogenation of the chloro substituents can be achieved using various methods. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source can remove chlorine atoms. Another common method is the use of a dissolving metal reduction, such as zinc powder in an acidic or alkaline medium. google.com The regioselectivity of dehalogenation can be difficult to control, often leading to mixtures of partially dechlorinated products. Studies on pentachloropyridine (B147404) and tetrachloropyridine have shown that reaction with zinc and a strong base can lead to 2,3,5-trichloropyridine, indicating selective reduction. google.com Such methods could potentially be applied to selectively remove one or more chlorine atoms from this compound to access less substituted derivatives.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3,4,5-Trichloro-6-fluoropyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a comprehensive structural elucidation.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the primary signals of interest arise from the protons of the amine group (-NH₂). Due to the electron-withdrawing effects of the halogenated pyridine (B92270) ring, these protons are expected to be deshielded and appear as a broad singlet in the downfield region of the spectrum. The exact chemical shift would be sensitive to the solvent used and the concentration of the sample due to hydrogen bonding effects.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | broad singlet | 2H | -NH₂ |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents (chlorine, fluorine, and amine group). The carbon atom bonded to the fluorine (C-6) will exhibit a characteristic large coupling constant (¹JC-F). The other carbons will also show smaller couplings to the fluorine atom (²JC-F, ³JC-F).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling Constant (J) Hz |

| C-2 | ~150 | small |

| C-3 | ~120 | small |

| C-4 | ~135 | small |

| C-5 | ~125 | small |

| C-6 | ~155 | large (~250) |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum corresponding to the fluorine atom at the C-6 position. The chemical shift of this fluorine atom will be influenced by the electronic environment of the pyridine ring.

Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (δ) ppm | Multiplicity |

| ~ -70 to -90 | singlet |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would not be particularly informative for this molecule due to the absence of H-H couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and the carbon atoms to which they are attached. In this case, it would correlate the amine protons to the C-2 carbon, confirming the position of the amino group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the amine protons and the C-2, C-3, and C-6 carbons, providing definitive evidence for the arrangement of the substituents on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₅H₂Cl₃FN₂. The calculated exact mass would be compared to the experimentally measured mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key feature in the mass spectrum, aiding in the confirmation of the presence of three chlorine atoms.

Calculated Exact Mass

| Compound | Molecular Formula | Calculated Exact Mass (m/z) |

| This compound | C₅H₂Cl₃FN₂ | 229.9267 |

Fragmentation Patterns and Structural Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected, and its isotopic pattern would be distinctive due to the presence of three chlorine atoms. The most common fragmentation pathways for halogenated aromatic amines include the loss of halogen atoms, hydrogen halides, and fragmentation involving the amino group. libretexts.orgslideshare.netwhitman.edu Alpha-cleavage is a dominant fragmentation pattern for aliphatic amines; however, for aromatic amines, the fragmentation is more complex. libretexts.orgwhitman.edu Cleavage of a C-C bond beta to a halogen atom is a favorable mode of fragmentation. slideshare.net The presence of the aromatic ring leads to a prominent molecular ion. whitman.edu

Key expected fragmentation processes for this compound include:

Loss of a Chlorine Atom: A significant peak corresponding to [M-Cl]⁺ would be anticipated.

Loss of HCl: Elimination of a hydrogen chloride molecule could occur, leading to an [M-HCl]⁺˙ ion.

Loss of HCN/H₂CN: Fragmentation of the pyridine ring and amino group can lead to the loss of neutral molecules like hydrogen cyanide or methylene (B1212753) imine.

Tropylium-like Ion Formation: Rearrangements, common in alkyl-substituted benzene (B151609) rings, can also occur in substituted pyridines, although the patterns are more complex due to the heteroatom. whitman.edu

The fragmentation pattern provides a fingerprint for structural confirmation, with the relative abundances of the fragment ions helping to piece together the molecule's constituent parts.

| Process | Lost Fragment | Predicted m/z of Fragment Ion |

|---|---|---|

| Molecular Ion | - | 230/232/234/236 (based on Cl isotopes) |

| Loss of Chlorine | Cl | 195/197/199 |

| Loss of Amino Radical | •NH₂ | 214/216/218/220 |

| Loss of HCl | HCl | 194/196/198 |

| Loss of Fluorine | F | 211/213/215/217 |

Infrared (IR) and Raman Spectroscopy

Vibrational Modes of Halogenated Pyridine and Amino Groups

The vibrational spectrum of this compound is dominated by the modes associated with the substituted pyridine ring and the amino group.

Pyridine Ring Modes: The pyridine ring has several characteristic vibrational modes, including ring stretching, ring breathing, and C-H bending vibrations. researchgate.net The ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Substitution with halogens and an amino group will cause shifts in these frequencies. The ring breathing mode is a totally symmetric vibration and is often strong in the Raman spectrum, typically appearing around 1000 cm⁻¹. researchgate.net

Amino Group Vibrations: The -NH₂ group exhibits characteristic stretching, scissoring (bending), wagging, and twisting modes. The N-H stretching vibrations are found in the 3300-3500 cm⁻¹ region, typically as two distinct bands corresponding to asymmetric and symmetric stretching. core.ac.uk The NH₂ scissoring mode is expected around 1600-1650 cm⁻¹. core.ac.uk

Carbon-Halogen Vibrations: The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region. The presence of multiple chlorine atoms may lead to a complex set of bands. The C-F stretching vibration is typically strong in the IR spectrum and appears at a higher frequency, generally in the 1000-1400 cm⁻¹ range.

Identification of Key Functional Group Stretches

The identification of key functional group stretches in the IR and Raman spectra allows for the confirmation of the molecular structure.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Weak |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | Weak |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1610 | Medium-Strong | Medium-Strong |

| NH₂ Scissoring (Bending) | 1600 - 1650 | Medium-Strong | Weak |

| C-N Stretch | 1250 - 1380 | Medium | Medium |

| C-F Stretch | 1000 - 1400 | Strong | Weak |

| Pyridine Ring Breathing | 990 - 1050 | Weak-Medium | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal Growth and Diffraction Analysis

Obtaining high-quality single crystals is the prerequisite for a successful X-ray diffraction experiment. For organic compounds like this compound, several methods can be employed for crystal growth. ufl.edu The purity of the compound is a crucial factor. ufl.edurochester.edu

Common crystallization techniques include:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over days or weeks. ufl.edumit.edu This gradual increase in concentration can lead to the formation of well-ordered crystals. mit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, reducing the solubility of the compound and inducing crystallization. rochester.edumit.edu

Vapor Diffusion: This is often a highly successful method where a solution of the compound is placed in a small open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. ufl.eduyoutube.com The vapor of the anti-solvent slowly diffuses into the solution, causing the compound to crystallize. youtube.com

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. researchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction data is then used to calculate an electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and other geometric parameters can be determined.

Elucidation of Molecular Geometry and Intermolecular Interactions

The crystal structure reveals the precise molecular geometry and how the molecules pack in the solid state. For this compound, the pyridine ring is expected to be largely planar.

The packing of molecules in the crystal is governed by intermolecular interactions. rsc.org In this compound, a combination of hydrogen bonds and halogen bonds is expected to play a significant role. nih.govmdpi.com

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the pyridine nitrogen atom is an acceptor. This can lead to the formation of strong N-H···N hydrogen bonds, often resulting in dimers or chain-like structures. researchgate.net The halogen atoms, particularly fluorine and chlorine, can also act as weak hydrogen bond acceptors, leading to N-H···F or N-H···Cl interactions.

Halogen Bonding: Halogen atoms on aromatic rings can have a region of positive electrostatic potential (a σ-hole) opposite the C-X bond, allowing them to act as electrophiles and interact with nucleophiles. nih.govresearchgate.net This can result in Cl···N, Cl···Cl, or Cl···F interactions that contribute to the stability of the crystal lattice. nih.gov The strength of these interactions generally increases down the halogen group (I > Br > Cl > F). nih.govmdpi.com

π-π Stacking: The electron-rich pyridine rings can also interact through π-π stacking, where the planes of adjacent rings are arranged in a parallel or offset fashion.

| Interaction Type | Donor (D) - Acceptor (A) | Typical Distance (Å) | Typical Angle (D-H···A or C-X···A) (°) |

|---|---|---|---|

| Hydrogen Bond | N-H ··· N (pyridine) | 2.8 - 3.2 | 150 - 180 |

| Hydrogen Bond | N-H ··· Cl | 3.2 - 3.5 | 140 - 170 |

| Halogen Bond | C-Cl ··· N | 3.0 - 3.4 | ~165 |

| Halogen Bond | C-Cl ··· Cl | 3.3 - 3.6 | ~165 (Type II) |

| π-π Stacking | Pyridine Ring ··· Pyridine Ring | 3.3 - 3.8 (interplanar) | N/A |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into the electronic behavior of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods are cornerstones of these investigations, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized molecular geometries and electronic properties. While specific DFT studies on 3,4,5-Trichloro-6-fluoropyridin-2-amine are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its structural parameters.

For a molecule of this nature, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to find the lowest energy conformation. These calculations would yield precise bond lengths and angles, providing a three-dimensional picture of the molecule. For instance, one would expect specific lengths for the C-C, C-N, C-Cl, C-F, and N-H bonds, as well as the bond angles defining the pyridine (B92270) ring and the orientation of its substituents. The planarity of the pyridine ring and the pyramidalization at the amino nitrogen are also key geometric features that DFT can accurately model.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length | ~1.37 Å |

| C2-N (amino) Bond Length | ~1.38 Å |

| C-Cl Bond Lengths | ~1.73 - 1.75 Å |

| C-F Bond Length | ~1.34 Å |

| N-H Bond Lengths | ~1.01 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Cl Bond Angles | ~119 - 121° |

| H-N-H Bond Angle | ~115° |

Note: These are estimated values based on typical DFT results for similar halogenated aminopyridines and are for illustrative purposes.

Furthermore, DFT is instrumental in calculating electronic properties such as Mulliken atomic charges, which indicate the partial charge distribution across the molecule. The highly electronegative chlorine and fluorine atoms are expected to draw electron density, resulting in significant partial negative charges on these atoms and partial positive charges on the carbon atoms to which they are attached. The nitrogen atoms of the pyridine ring and the amino group would also exhibit partial negative charges. Understanding this charge distribution is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous framework for calculating molecular energies and predicting reactivity.

These methods can be used to determine the total electronic energy of this compound, its heat of formation, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties for this compound

| Property | Predicted Value |

|---|---|

| Total Electronic Energy | Method-dependent value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Energy Gap | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 D |

Note: These are estimated values based on typical ab initio results for similar compounds and are for illustrative purposes.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Conformational Analysis and Tautomerism

The presence of the amino group introduces the possibility of different conformations due to rotation around the C-N bond. Computational methods can be used to explore the potential energy surface of this rotation and identify the most stable conformer(s). The energy barriers between different conformations can also be calculated, providing insight into the molecule's flexibility.

Furthermore, aminopyridines can exist in different tautomeric forms, primarily the amino and imino forms. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the total energies of the optimized geometries of each tautomer, the equilibrium constant between them can be predicted. For 2-aminopyridine (B139424) derivatives, the amino form is generally found to be significantly more stable than the imino tautomer. Computational studies would likely confirm this preference for this compound, providing a quantitative energy difference between the tautomeric forms.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide predictions for its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

By calculating the harmonic vibrational frequencies using DFT or ab initio methods, a theoretical vibrational spectrum can be generated. The calculated frequencies and intensities of the vibrational modes, such as C-H, N-H, C=C, C-N, C-Cl, and C-F stretching and bending vibrations, can be compared with experimental data to confirm the molecular structure and assign spectral bands.

Similarly, NMR chemical shifts (¹³C and ¹H) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a powerful complement to experimental NMR data in the structural elucidation of complex organic molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key area of interest is its behavior in nucleophilic substitution reactions, which are common for halogenated pyridines.

By modeling the reaction of this compound with a nucleophile, computational methods can identify the transition state structures and calculate the activation energies for substitution at the different halogenated positions. The highly electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen substituents, makes it susceptible to nucleophilic attack.

Transition state theory can be applied to locate the saddle point on the potential energy surface corresponding to the transition state of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy barrier determines the rate of the reaction. Such studies can predict which of the chlorine or fluorine atoms is most likely to be displaced by a given nucleophile and under what conditions, providing valuable insights for synthetic chemists.

Understanding Regio- and Stereoselectivity

There is currently no available research data in the public domain that specifically details the regio- and stereoselectivity of reactions involving this compound. The orientation of incoming reactants and the three-dimensional arrangement of atoms in its potential products remain uninvestigated from a computational standpoint. Such studies would be invaluable for predicting reaction outcomes and designing efficient synthetic pathways.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Similarly, a thorough search of scientific databases reveals a lack of QSPR and QSAR studies focused on this compound. These computational methods are instrumental in correlating the structural features of a molecule with its physicochemical properties and biological activities. The absence of such studies means that predictive models for the properties and potential biological effects of this compound have not been developed.

This lack of specific research presents an open area for future investigation. The application of computational and theoretical chemistry to this compound could provide valuable insights into its chemical reactivity, potential as a building block in synthesis, and its likely biological and physical properties. Such studies would be a critical step in unlocking the potential of this and related halogenated pyridinamines.

Advanced Applications in Chemical Synthesis Excluding Prohibited Elements

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of multiple halogen atoms and an amino group on the pyridine (B92270) ring of 3,4,5-Trichloro-6-fluoropyridin-2-amine imparts a rich and tunable reactivity, establishing it as a versatile precursor for a wide array of more complex molecules. The differential reactivity of the fluorine and chlorine substituents, coupled with the nucleophilic and directing properties of the amino group, allows for selective chemical transformations.

Precursor for Advanced Pyridine Derivatives

The presence of four halogen atoms on the pyridine ring, each with distinct electronic and steric environments, allows for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions. Generally, in polyhalogenated pyridines, the positions most susceptible to nucleophilic attack are C-2, C-4, and C-6 due to the activating effect of the ring nitrogen. In the case of this compound, the C-6 fluorine atom is expected to be the most labile towards nucleophilic displacement, followed by the chlorine atoms at C-4 and C-2. This reactivity hierarchy can be exploited to introduce a variety of functional groups in a controlled manner.

Furthermore, the amino group can be diazotized and subsequently replaced, offering another avenue for diversification. The chlorine atoms also serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govsigmaaldrich.com These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. researchgate.netnih.govsigmaaldrich.com The ability to selectively functionalize the pyridine core makes this compound a valuable starting material for the synthesis of highly substituted and functionally dense pyridine derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | ROH/NaH or RSH/NaH | Alkoxy- or thioether-substituted pyridines | nih.gov |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, ligand, base | Di- or tri-amino-substituted pyridines | nih.govnih.gov |

| Suzuki-Miyaura Coupling | ArB(OH)2, Pd catalyst, base | Aryl-substituted pyridines | nih.govthieme-connect.de |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridines | researchgate.net |

Scaffold for Complex Polycyclic Systems

The multifunctionality of this compound makes it an ideal scaffold for the synthesis of complex polycyclic and heterocyclic systems. ias.ac.in The amino group, in conjunction with one of the adjacent halogen atoms, can participate in cyclization reactions to form fused five- or six-membered rings. For instance, reaction with a bifunctional electrophile could lead to the formation of a pyrido[2,3-b]pyrazine (B189457) or a similar fused heterocyclic system.

Moreover, the introduction of appropriate functional groups via the substitution of the halogen atoms can set the stage for intramolecular cyclization reactions. For example, the introduction of a carboxylic acid or an alcohol at the C-3 position through a suitable synthetic sequence could enable a subsequent intramolecular condensation with the C-2 amino group to form a fused lactam or lactone, respectively. The strategic use of multicomponent reactions could also allow for the rapid assembly of complex polycyclic structures from this versatile starting material. nih.govfrontiersin.org

Development of Functional Materials and Probes

The unique electronic properties conferred by the multiple halogen substituents suggest that this compound could be a valuable component in the design of novel functional materials and chemical probes.

Integration into Responsive Chemical Systems

Pyridine-containing polymers have been shown to exhibit stimuli-responsive behavior, particularly in response to changes in pH. nih.gov The nitrogen atom in the pyridine ring can be protonated, leading to changes in the polymer's conformation and solubility. The incorporation of the highly halogenated this compound moiety into a polymer backbone could significantly modulate the pKa of the pyridine nitrogen, thereby tuning the pH range over which the material responds.

Furthermore, the electron-deficient nature of the perhalogenated pyridine ring could enable its participation in charge-transfer interactions, which could be exploited in the design of chemo- or photo-responsive materials. researchgate.net The fluorine atoms could also impart desirable properties such as increased thermal stability and hydrophobicity to the resulting polymers. mdpi.com

Ligand Design for Coordination Chemistry

Aminopyridines are well-established ligands in coordination chemistry, capable of binding to metal ions through either the pyridine nitrogen or the exocyclic amino group. ekb.eg The coordination behavior of this compound as a ligand would be significantly influenced by its electronic and steric profile. The numerous electron-withdrawing halogen atoms would decrease the basicity of both the pyridine nitrogen and the amino group, leading to weaker coordination to metal centers compared to unsubstituted 2-aminopyridine (B139424).

However, this reduced basicity could be advantageous in certain catalytic applications where fine-tuning of the electronic properties of the metal center is crucial. The steric bulk of the chlorine atoms at the 3- and 5-positions would also influence the coordination geometry and the stability of the resulting metal complexes. vot.pl The potential for this molecule to act as a bridging ligand, coordinating to two different metal centers, could also be explored in the synthesis of polynuclear coordination compounds with interesting magnetic or catalytic properties.

Table 2: Predicted Coordination Properties of this compound as a Ligand

| Property | Predicted Effect of Substituents | Potential Application | Reference |

|---|---|---|---|

| Basicity | Decreased due to electron-withdrawing halogens | Fine-tuning of metal center electronics in catalysts | researchgate.net |

| Coordination Mode | Monodentate (Npyridine or Namino) or bridging | Synthesis of mononuclear or polynuclear complexes | ekb.eg |

| Steric Hindrance | Increased due to chlorine atoms at C3 and C5 | Control of coordination geometry and complex stability | vot.pl |

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis (Focus on Synthetic Utility Only)

Halogenated and, in particular, fluorinated pyridine derivatives are prevalent structural motifs in a wide range of commercial agrochemicals and pharmaceuticals. researchgate.netnih.govbeilstein-journals.orgnih.gov The presence of fluorine can significantly enhance the biological activity and metabolic stability of a molecule. This compound serves as a valuable intermediate in the synthesis of such compounds, providing a pre-functionalized pyridine core that can be further elaborated.

The synthetic utility of this compound lies in its ability to undergo selective transformations to introduce the necessary pharmacophores or toxophores. For instance, the fluorine atom at the C-6 position can be displaced by a variety of nucleophiles to introduce key structural elements found in many pesticides. Similarly, the chlorine atoms can be functionalized through cross-coupling reactions to build the carbon skeletons of complex active ingredients. nih.govsemanticscholar.org The amino group can also be a key attachment point for other molecular fragments or can be transformed into other functional groups as required by the target molecule's design. The ability to perform these transformations selectively is crucial for the efficient synthesis of complex and high-value agrochemical and pharmaceutical products.

Precursor for Herbicidal Active Ingredients

While many commercial pyridine-based herbicides are synthesized from di-chloro pyridine derivatives, this compound represents a valuable starting material for structurally related herbicidal compounds. The core structure, an amino-polychloro-fluoropyridine, is a key pharmacophore in the design of synthetic auxin herbicides. mdpi.com The synthesis of the well-known herbicidal molecule Fluroxypyr, for example, typically begins with pentachloropyridine (B147404), which is converted through fluorination, amination, and hydrolysis into a key di-chloro intermediate, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate. tudublin.ie

The utility of this compound lies in its potential for modification to create analogues of these active ingredients. The multiple chlorine atoms can be selectively substituted or removed to generate a variety of di-chloro or mono-chloro intermediates, thereby enabling the synthesis of a library of Fluroxypyr-related structures. This synthetic flexibility is crucial for research aimed at discovering new herbicidal agents with different activity spectrums. The general pathway involves nucleophilic substitution reactions where the chlorine atoms, activated by the electron-withdrawing nature of the pyridine ring and the fluorine atom, can be replaced by other functional groups.

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | Pentachloropyridine | Potassium fluoride (B91410) (KF) | 3,5-dichloro-2,4,6-trifluoropyridine |

| 2 | 3,5-dichloro-2,4,6-trifluoropyridine | Ammonium (B1175870) hydroxide (B78521) (NH₄OH) | 4-Amino-3,5-dichloro-2,6-difluoropyridine |

| 3 | 4-Amino-3,5-dichloro-2,6-difluoropyridine | Potassium hydroxide (KOH) | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate |

| 4 | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate | Alkylating agent (e.g., methyl chloroacetate) | Fluroxypyr ester |

Intermediate in the Synthesis of Candidate Compounds for Enzyme Inhibition Studies

The 2-aminopyridine scaffold is a well-established structural motif in medicinal chemistry, recognized for its role in compounds designed for enzyme inhibition. nih.gov Fluorinated aminopyridine derivatives, in particular, are valuable building blocks for creating active pharmaceutical ingredients (APIs), including inhibitors of kinases and other enzymes. ossila.com

This compound serves as a highly functionalized intermediate for generating libraries of novel compounds for such studies. The presence of multiple halogen atoms provides distinct advantages for synthetic diversification. These atoms act as versatile handles for a range of chemical transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). By selectively replacing one or more chlorine atoms with different aryl, alkyl, or amino groups, chemists can systematically modify the compound's structure. This approach allows for the rapid generation of a diverse set of derivatives, which can then be screened for their ability to interact with and inhibit specific enzyme targets. The electron-deficient nature of the polyhalogenated pyridine ring makes it susceptible to nucleophilic aromatic substitution, further expanding the synthetic possibilities. researchgate.net

Contributions to Fluorine-Containing Scaffolds in Drug Discovery Research

The incorporation of fluorine into molecular scaffolds is a powerful and widely used strategy in modern drug discovery. mdpi.comresearchgate.net The unique properties of the fluorine atom can significantly enhance the pharmacological profile of a drug candidate. nih.gov this compound is an exemplar of a fluorine-containing heterocyclic scaffold that offers substantial benefits in medicinal chemistry.

The primary contributions of this and related fluorinated scaffolds stem from the distinct physicochemical properties imparted by the fluorine atom:

Metabolic Stability : Fluorine can be installed at a metabolically labile position to block oxidation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the compound's biological half-life. researchgate.netmdpi.com

Binding Affinity : Due to its high electronegativity, fluorine can form favorable non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a target protein's binding pocket, potentially increasing the compound's potency. researchgate.netbenthamscience.com

Modulation of Physicochemical Properties : The introduction of fluorine can alter a molecule's lipophilicity and basicity (pKa). researchgate.net This modulation can improve membrane permeability and oral bioavailability, critical factors for a successful drug.

Conformational Control : The fluorine atom can influence the preferred conformation of a molecule, which can help in pre-organizing the structure for optimal binding to its biological target. researchgate.net

The combination of these fluorine-driven benefits with the synthetic versatility of the polychlorinated pyridine ring makes this compound a valuable building block for developing new therapeutic agents. nih.gov

| Property | Effect of Fluorine Incorporation | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Blocks C-H oxidation at susceptible sites. | Increased drug half-life and duration of action. researchgate.net |

| Binding Affinity | Enhances interactions with target proteins via hydrogen bonds and dipole moments. | Improved potency and selectivity. benthamscience.com |

| Lipophilicity | Increases lipophilicity, affecting how a molecule moves through the body. | Can improve membrane permeation and bioavailability. researchgate.net |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby amine groups, reducing protonation at physiological pH. | Enhanced cell penetration and altered target engagement. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes to 3,4,5-Trichloro-6-fluoropyridin-2-amine is a primary area for future research. Given the absence of established protocols, investigations could proceed along several logical trajectories based on known pyridine (B92270) chemistry.

One promising approach involves the direct halogenation of a suitable aminopyridine precursor. Research could focus on the controlled, stepwise chlorination and fluorination of simpler 2-aminopyridines. The regioselectivity of these reactions would be a critical aspect to investigate, as the electronic nature of the amino group and the existing halogens will direct the position of incoming substituents. The use of modern fluorinating agents, such as Selectfluor, could offer milder and more selective alternatives to traditional methods.

Another avenue of exploration is the functionalization of a pre-existing polychlorinated pyridine ring. For instance, starting from pentachloropyridine (B147404), researchers could investigate selective nucleophilic aromatic substitution (SNAr) reactions. The introduction of a fluorine atom at the 6-position, followed by amination at the 2-position, would be a key sequence. The challenge lies in controlling the regioselectivity of these substitutions, as multiple chlorine atoms are susceptible to displacement.

Furthermore, the construction of the substituted pyridine ring from acyclic precursors offers a flexible strategy. Multi-component reactions, where simpler molecules are combined in a single step to form the complex pyridine core, represent a highly efficient and atom-economical approach that warrants investigation.

Investigation of Undiscovered Reactivity Modes

The unique arrangement of electron-withdrawing halogen atoms and an electron-donating amino group in this compound suggests a complex and potentially novel reactivity profile. Future research should be dedicated to systematically exploring its chemical behavior.

Key areas of investigation would include:

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the remaining chlorine and fluorine atoms towards various nucleophiles (e.g., alkoxides, thiolates, amines) should be systematically studied. Understanding the relative leaving group abilities of the different halogens at the different positions would be crucial for its use as a synthetic intermediate.

Cross-Coupling Reactions: The utility of the chloro- and fluoro-substituents as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is a significant area for exploration. This would enable the introduction of a wide range of carbon and heteroatom-based functionalities, dramatically expanding the chemical space accessible from this building block.

Diazotization and Subsequent Reactions: The primary amino group can be converted into a diazonium salt, which is a versatile intermediate. This could be displaced by a variety of substituents, including halogens, cyano groups, and hydroxyl groups, further diversifying the available derivatives.

Directed Ortho-Metalation (DoM): The amino group could potentially direct lithiation to the adjacent C-3 position, although the presence of multiple halogens might complicate this. If successful, this would provide a route to functionalization at a position that might be difficult to access otherwise.

Advanced Computational Modeling and Machine Learning Applications

In parallel with experimental work, advanced computational modeling and machine learning will be invaluable in accelerating the exploration of this compound.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including:

Molecular Geometry and Electronic Structure: Understanding the bond lengths, bond angles, and distribution of electron density will provide insights into its stability and reactivity.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra will aid in the characterization of the compound once it is synthesized.

Reaction Mechanisms and Regioselectivity: Computational studies can model the transition states of potential reactions, helping to predict the most likely outcomes and optimize reaction conditions for desired products.

Machine learning algorithms could be trained on existing data for halogenated pyridines to predict the properties and reactivity of this new compound. This could guide synthetic efforts by identifying the most promising reaction conditions and predicting the potential for bioactivity or specific material properties.

Sustainable Synthesis and Process Intensification

As with any new chemical entity, developing sustainable and efficient manufacturing processes is a critical long-term goal. Future research should focus on "green" chemistry principles for the synthesis of this compound.

This includes:

Catalytic Methods: Prioritizing catalytic methods over stoichiometric reagents to minimize waste.

Benign Solvents: Investigating the use of safer, more environmentally friendly solvents.

Flow Chemistry: The development of continuous flow processes could offer advantages in terms of safety, efficiency, and scalability over traditional batch production. Flow reactors can allow for better control over reaction parameters, especially for highly exothermic halogenation reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Expanding Utility in Materials Science and Specialized Chemical Applications

While the initial focus might be on its role as a synthetic intermediate, the unique properties of this compound could lead to direct applications in materials science and other specialized areas.

Potential areas for future investigation include:

Advanced Polymers: The compound could be explored as a monomer for the synthesis of novel, high-performance polymers. The high halogen content could impart properties such as flame retardancy, thermal stability, and low surface energy.

Organic Electronics: Halogenated aromatic compounds are of interest in the field of organic electronics. The electronic properties of this molecule could make it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Liquid Crystals: The rigid, polar structure of the molecule suggests it could be a component of novel liquid crystal mixtures.

Chemical Probes and Sensors: Derivatives of this compound could be designed to act as selective probes or sensors for specific analytes, with the halogen and amino groups providing sites for further functionalization to introduce reporter groups.

常见问题

Q. What synthetic strategies are recommended for achieving high-yield synthesis of 3,4,5-Trichloro-6-fluoropyridin-2-amine?

The synthesis of halogenated pyridine derivatives typically involves multi-step reactions, including halogenation, fluorination, and amine protection/deprotection. Key considerations include: